

Deconvolution of complex gamma spectra containing ^{152}Eu and ^{152}Sm

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Compound of Interest

Compound Name: Samarium-152

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Technical Support Center: Deconvolution of Complex Gamma Spectra

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of complex gamma spectra, with a specific focus on spectra containing ^{152}Eu and ^{152}Sm .

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why do I have overlapping peaks in my gamma spectrum containing ^{152}Eu and ^{152}Sm ?

A1: Peak overlap is a common challenge in gamma spectroscopy, especially with complex sources. The primary reasons include:

- **Multiple Gamma Emissions:** Both ^{152}Eu and its decay product ^{152}Sm emit multiple gamma rays with energies that can be very close to each other. ^{152}Eu has a complex decay scheme, leading to emissions over a wide energy range.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Detector Resolution:** The ability of your detector to distinguish between two closely spaced peaks is finite. High-Purity Germanium (HPGe) detectors have excellent resolution, but even

they may not fully resolve very close peaks.[\[4\]](#)[\[5\]](#)[\[6\]](#) Lower resolution detectors like Sodium Iodide (NaI) will show significant peak broadening and overlap.

- Compton Scattering: Gamma rays can scatter within the detector or surrounding materials, creating a continuous background and Compton edges that can obscure or overlap with full-energy peaks.

Troubleshooting Steps:

- Verify Detector Resolution: Ensure your HPGe detector is cooled to its operating temperature (around 77 K) and that the electronics are properly configured. Check the Full Width at Half Maximum (FWHM) for known peaks to confirm it meets specifications.[\[4\]](#)[\[6\]](#)
- Use High-Resolution Detectors: For complex spectra, HPGe detectors are strongly recommended over scintillation detectors like NaI(Tl).[\[7\]](#)
- Employ Deconvolution Software: Utilize gamma spectroscopy software with robust peak fitting and deconvolution algorithms.[\[8\]](#)[\[9\]](#)[\[10\]](#) These programs can mathematically separate overlapping peaks.

Q2: How can I perform an accurate energy calibration for my spectrometer?

A2: An accurate energy calibration is crucial for correctly identifying radionuclides.[\[4\]](#)[\[5\]](#) The process involves mapping the channel numbers of the Multi-Channel Analyzer (MCA) to their corresponding gamma-ray energies.

Troubleshooting Steps:

- Use a Standard Source: Use a calibrated source with well-known and distinct gamma-ray energies covering your energy range of interest. ^{152}Eu is an excellent choice for this due to its multiple, well-spaced, and well-characterized gamma emissions across a wide energy range (from \sim 121 keV to \sim 1408 keV).[\[1\]](#)[\[4\]](#)
- Acquire a High-Statistic Spectrum: Collect data for a sufficient time to obtain well-defined peaks with low statistical uncertainty.

- Identify Peaks and Fit a Calibration Curve: Identify the centroids of several prominent peaks in the calibration spectrum. Use your spectroscopy software to perform a polynomial fit (often linear is sufficient for modern electronics) of channel number versus known energy.
- Check the Fit Quality: Examine the residuals of the fit to ensure there are no systematic deviations. The calibration should have a high coefficient of determination (R^2).

Q3: What is the correct procedure for an efficiency calibration?

A3: Efficiency calibration determines the detector's response as a function of gamma-ray energy. This is essential for quantifying the activity of your sample.[\[11\]](#)[\[12\]](#)

Troubleshooting Steps:

- Use a Calibrated Multi-Gamma Source: A standard ^{152}Eu source with a certified activity is commonly used.[\[11\]](#)[\[13\]](#)[\[14\]](#) It provides multiple data points across the energy spectrum from a single measurement.
- Reproduce Sample Geometry: The calibration source must be in the same geometry (size, shape, distance to detector) as the samples you plan to measure. Any deviation will introduce significant errors.[\[12\]](#)
- Acquire Spectrum and Calculate Net Peak Areas: Collect a spectrum for a known time. For each major gamma-ray peak, determine the net peak area (total counts minus background).
- Calculate Efficiency: For each peak, the full-energy peak efficiency (ϵ) is calculated using the formula: $\epsilon = (\text{Net Peak Area}) / (\text{Live Time} \times \text{Source Activity} \times \text{Gamma-ray Emission Probability})$
- Plot and Fit the Efficiency Curve: Plot the calculated efficiencies against their corresponding gamma-ray energies. Fit the data with a suitable function (often a polynomial or logarithmic function) to create the efficiency curve.[\[4\]](#)

Q4: My peak shapes are distorted. What are the potential causes?

A4: Ideal peaks are Gaussian in shape. Distortions can indicate problems with the experimental setup or electronics.

Troubleshooting Steps:

- Check for Ballistic Deficit: This occurs at high count rates where the shaping amplifier does not have enough time to process the pulse fully, leading to peak broadening and shifting. Try reducing the source-to-detector distance or using a lower activity source.
- Verify Pole-Zero Correction: An improper pole-zero setting in the amplifier can cause undershoots or overshoots after a pulse, distorting the baseline and subsequent peaks.[\[15\]](#)
- Inspect for Incomplete Charge Collection: In HPGe detectors, this can be caused by radiation damage and results in a "tail" on the low-energy side of the peak.
- Ensure Stable Electronics: Fluctuations in the high voltage supply or amplifier gain can broaden peaks. Allow the electronics to warm up and stabilize before acquiring data.

Q5: I am observing "sum peaks" in my spectrum. How should I handle them?

A5: Sum peaks occur when two or more gamma rays from a single decay event strike the detector simultaneously. The detector registers this as a single event with an energy equal to the sum of the individual gamma-ray energies. This is more prevalent at high efficiencies (i.e., close source-to-detector geometries).[\[16\]](#)

Troubleshooting Steps:

- Increase Source-to-Detector Distance: The most effective way to reduce true coincidence summing is to decrease the solid angle by moving the source further from the detector.
- Use Correction Software: Many modern gamma spectroscopy software packages, such as GammaVision, have modules to correct for true coincidence summing effects.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Identify Sum Peaks: Look for peaks at energies corresponding to the sum of two prominent gamma rays from the same nuclide. For ^{152}Eu , a common sum peak might be at $121.78 \text{ keV} + 244.70 \text{ keV} = 366.48 \text{ keV}$.

Experimental Protocols

Protocol 1: HPGe Detector Energy and Efficiency Calibration

- Setup:
 - Place a certified ^{152}Eu point source at a defined, reproducible distance from the HPGe detector endcap (e.g., 10 cm).
 - Ensure the detector has reached its stable operating temperature.
 - Power on all electronics (NIM bin, HV supply, amplifier, MCA) and allow them to stabilize for at least 30 minutes.
- Data Acquisition:
 - Using the spectroscopy software (e.g., ORTEC GammaVision, Mirion Genie 2000), set the acquisition parameters.[\[8\]](#)
 - Set the High Voltage to the manufacturer's recommended value.
 - Adjust the amplifier gain so that the highest energy peak of interest (e.g., 1408.01 keV for ^{152}Eu) falls within the upper third of the spectrum channels.
 - Acquire a spectrum for a live time sufficient to accumulate at least 10,000 counts in the smallest full-energy peak of interest to ensure good statistics.
- Energy Calibration:
 - Identify at least 4-5 prominent, well-separated peaks from ^{152}Eu (e.g., 121.78, 344.28, 778.90, 1112.07, 1408.01 keV).
 - Use the software's calibration routine to create a correspondence between the channel number of each peak's centroid and its known energy.
 - Perform a linear or quadratic fit and save the calibration.
- Efficiency Calibration:

- Using the energy-calibrated spectrum, perform a peak search and area analysis for all major ^{152}Eu peaks.
- For each peak, record the net peak area, the known gamma-ray energy, and the certified gamma-ray emission probability.
- Calculate the efficiency for each energy point using the formula from FAQ Q3.
- Plot efficiency vs. energy and fit the data with an appropriate function. Save this efficiency calibration file for use in sample analysis.

Data Presentation

Table 1: Prominent Gamma-ray Emissions from ^{152}Eu Decay

Energy (keV)	Emission Probability (%)	Decay Mode
121.78	28.67	EC
244.70	7.58	EC
344.28	26.56	β^-
778.90	12.96	β^-
964.08	14.65	EC
1112.07	13.67	EC
1408.01	21.07	EC

Note: ^{152}Eu decays via both electron capture (EC) to ^{152}Sm and beta-minus (β^-) decay to ^{152}Gd . The table lists the most intense gamma rays suitable for calibration. Data compiled from various nuclear data sources.[\[16\]](#)[\[17\]](#)

Table 2: Prominent Gamma-ray Emissions from ^{152}Sm (from ^{152}Eu decay)

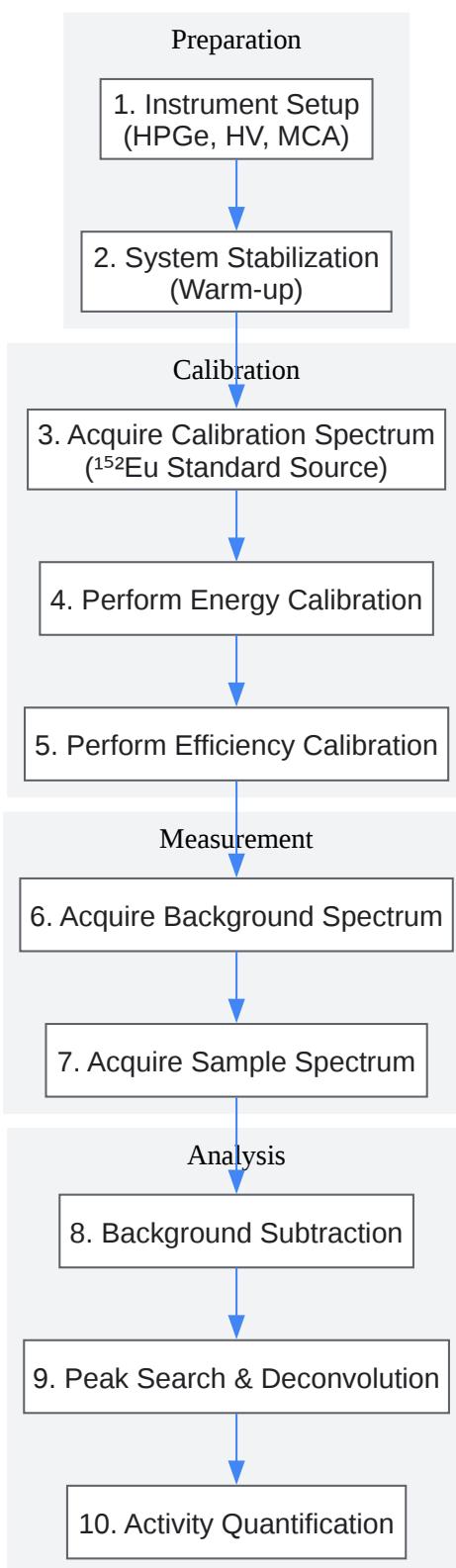
Energy (keV)	Parent Transition	Notes
121.78	121.78 keV level -> G.S.	Most intense line in the ^{152}Eu spectrum.
244.70	366.48 keV level -> 121.78 keV level	Often seen in coincidence with the 121.78 keV gamma.
841.59	963.37 keV level -> 121.78 keV level	A prominent line in the mid-energy range.
964.08	1085.87 keV level -> 121.78 keV level	Often referred to as the 964 keV peak.

Note: ^{152}Sm is a stable isotope but is the decay product of ^{152}Eu via electron capture. The gamma rays are emitted as the excited ^{152}Sm nucleus de-excites.[2]

Table 3: Troubleshooting Guide for Gamma Spectra Deconvolution

Issue	Probable Cause(s)	Recommended Solution(s)
Peak Broadening (Poor Resolution)	Improper detector cooling; High voltage drift; High count rate (pile-up).	Verify liquid nitrogen level; Allow electronics to stabilize; Increase source-detector distance.
Peak Tailing (Low-Energy Side)	Incomplete charge collection (detector damage); Ballistic deficit.	Anneal detector (expert service); Use a longer shaping time; Reduce count rate.
Non-linear Energy Calibration	Issues with ADC or amplifier linearity.	Check specifications of electronics; Use a wider range of calibration points; Use a higher-order polynomial fit.
Inaccurate Activity Calculation	Incorrect efficiency calibration; Wrong peak area (poor fit); Summing effects ignored.	Recalibrate efficiency with correct geometry; Use multiplet deconvolution software; Apply summing corrections or increase source distance.
Spurious or Unidentified Peaks	Background radiation (e.g., ^{40}K , ^{208}TI); Sum peaks; Backscatter peak; Lead X-ray peaks (from shielding).	Perform a background subtraction; Identify potential sum energies; Check for peaks around \sim 180-250 keV (backscatter); Check for peaks around 75-88 keV (Pb X-rays). [5] [15]

Mandatory Visualizations



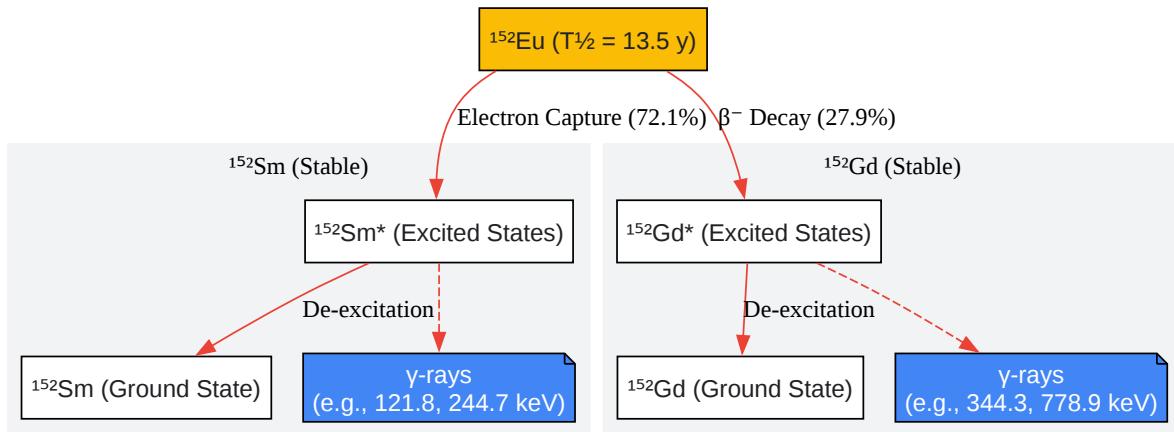
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Caption: High-level workflow for a typical gamma spectroscopy experiment.



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Caption: Logical flow for gamma spectrum analysis and deconvolution.



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Caption: Simplified decay scheme of ¹⁵²Eu leading to ¹⁵²Sm and ¹⁵²Gd.

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